molecular formula C10H21NO5 B057306 Nitromethanetrispropanol CAS No. 116747-80-9

Nitromethanetrispropanol

Cat. No.: B057306
CAS No.: 116747-80-9
M. Wt: 235.28 g/mol
InChI Key: WQOWCQQAYGOQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a light-sensitive monomer that absorbs ultraviolet radiation and undergoes photochemical reactions to form an amido group . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitromethanetrispropanol can be synthesized through the reaction of nitromethane with 1,3-propanediol under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained. The process may also involve purification steps to isolate the compound from any by-products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Nitromethanetrispropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroalkanes, amines, esters, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nitromethanetrispropanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Biological Activity

Nitromethanetrispropanol, a nitro compound, is of significant interest due to its potential biological activities, particularly in toxicological and pharmacological contexts. This article delves into the biological activity of this compound, examining its mechanisms of action, potential toxicity, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by its nitro group and multiple hydroxymethyl groups. Its structure can be represented as follows:

C3H9NO4\text{C}_3\text{H}_9\text{N}\text{O}_4

This compound's unique configuration allows it to participate in various biochemical reactions, influencing its biological activity.

1. Toxicological Effects

Research indicates that nitro compounds, including this compound, can exhibit toxic effects. Similar compounds have been shown to induce DNA damage through the generation of reactive oxygen species (ROS) during metabolic processes. For instance, studies on 2-nitropropane have demonstrated that it can lead to the formation of DNA-reactive species, causing mutations and potential carcinogenic effects in laboratory animals .

Table 1: Toxicity Studies of Nitro Compounds

CompoundStudy TypeKey Findings
NitromethaneInhalation studyIncreased mammary tumors in mice
2-NitropropaneBiochemical analysisInduces DNA damage via ROS generation
This compoundHypothetical modelPotential for similar genotoxic effects

2. Biochemical Pathways

The metabolic pathways involving this compound are not fully elucidated; however, it is hypothesized that similar nitro compounds undergo biotransformation via sulfotransferases, leading to the formation of reactive intermediates that can modify nucleic acids . This pathway may be critical in understanding the carcinogenic potential of this compound.

Case Study 1: Carcinogenic Potential

A long-term inhalation study on nitromethane revealed its carcinogenic properties, suggesting that this compound may exhibit similar risks due to structural similarities. The International Agency for Research on Cancer (IARC) classified nitromethane as possibly carcinogenic to humans based on sufficient evidence from animal studies .

Case Study 2: Environmental Impact

Research on the environmental fate of nitro compounds indicates that they can persist in wastewater treatment systems. A study demonstrated that bioreactors could facilitate the anaerobic degradation of propane coupled with nitrate reduction, highlighting the need for further investigation into how this compound behaves in such environments .

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into potential applications and risks associated with this compound:

  • Biocidal Properties : Tris(hydroxymethyl)nitromethane has been identified as a biocide used in microbial control, suggesting that derivatives like this compound may possess similar antimicrobial properties .
  • Synthesis and Reactivity : Studies have explored the synthesis routes involving nitromethane and its derivatives, revealing their reactivity patterns which could inform future applications in organic synthesis and drug development .

Properties

IUPAC Name

4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5/c12-7-1-4-10(11(15)16,5-2-8-13)6-3-9-14/h12-14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOWCQQAYGOQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCCO)(CCCO)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408013
Record name Nitromethanetrispropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116747-80-9
Record name Nitromethanetrispropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitromethanetrispropanol
Reactant of Route 2
Nitromethanetrispropanol
Reactant of Route 3
Nitromethanetrispropanol
Reactant of Route 4
Nitromethanetrispropanol
Reactant of Route 5
Nitromethanetrispropanol
Reactant of Route 6
Nitromethanetrispropanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.